5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione
Overview
Description
The compound you’re asking about is a complex organic molecule that contains several different functional groups, including a bromine atom, an oxadiazole ring, and an indole ring . These functional groups could potentially give the compound a variety of interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and indole rings would likely make the compound aromatic, giving it added stability .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the oxadiazole and indole rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and decrease its volatility, while the oxadiazole and indole rings might increase its stability and solubility in organic solvents .Scientific Research Applications
Antimicrobial Activity
A variety of compounds synthesized from 1H-indole-2,3-dione derivatives, including 5-bromo-1H-indole-2,3-dione, have shown significant in vitro antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Aspergillus niger and Candida metapsilosis (Ashok et al., 2015). Additionally, new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1h-indole have been identified to possess high antibacterial activity, showcasing their potential for pharmaceutical applications (Mageed et al., 2021).
Antiviral Properties
Research has demonstrated that certain derivatives of 1H-indole-2,3-dione show primary antiviral activities. Specifically, a study on 5-nitro-3-((5-nonsubstituted/methyl-4-thiazolidinone-2-ylidene)hydrazono)-1H-2- indolinones revealed weak activity against pathogenic viruses like the yellow fever virus and bovine viral diarrhea virus (Terzioğlu et al., 2005).
Anticancer Activity
Compounds containing 5-bromo-1H-indole-2,3-dione structures have been evaluated for their potential as anticancer agents. For instance, Schiff and Mannich bases of Isatin and its derivatives with Triazole, including 5-bromo derivatives, have been studied for their antimicrobial and anti-HIV properties, indicating their potential in cancer treatment (Pandeya et al., 2000). Another study synthesized and evaluated the antitumor activity of novel isatin-based conjugates with thiazolidine and pyrazoline moieties, showing significant effects on leukemia subpanel tumor cell lines (Havrylyuk et al., 2011).
Anti-inflammatory Properties
Research on N-substituted anthranilic acid derivatives, including 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids, has shown potent anti-inflammatory activity, with some compounds exhibiting significant inflammation inhibitory activity (Sharma et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrN3O3/c12-6-1-2-8-7(3-6)10(16)11(17)15(8)4-9-13-5-18-14-9/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRRUXPWYUPVTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CC3=NOC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(1,2,4-oxadiazol-3-ylmethyl)-2,3-dihydro-1H-indole-2,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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